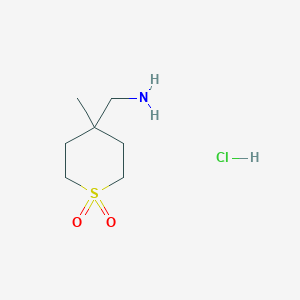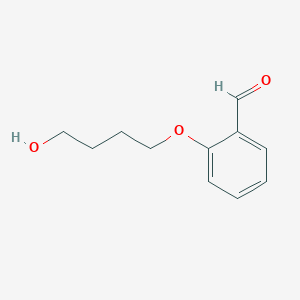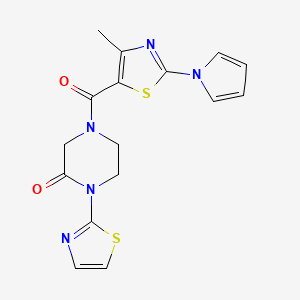
4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a thiane ring, which is a sulfur-containing heterocycle, and an aminomethyl group attached to the ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Reacting appropriate precursors such as 4-methylthiophene-1,1-dione with aminomethylating agents under controlled conditions.
Reduction Reactions: Reducing intermediates to introduce the aminomethyl group.
Substitution Reactions: Substituting functional groups on the thiane ring with the desired aminomethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: Using catalysts to enhance reaction rates and yields.
Optimized Conditions: Maintaining optimal temperature, pressure, and pH levels to ensure efficient production.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are employed to reduce specific functional groups.
Substitution: Substitution reactions are used to replace existing groups with desired ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxygenated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors to modulate cellular responses.
Signal Transduction: Influencing signal transduction pathways to alter cellular functions.
類似化合物との比較
4-(Aminomethyl)pyridine: Similar in structure but lacks the thiane ring.
4-(Aminomethyl)benzoic acid: Contains a benzene ring instead of a thiane ring.
4-(Aminomethyl)thiophene: Similar sulfur-containing heterocycle but different functional groups.
Uniqueness: 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific combination of the thiane ring and aminomethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(4-methyl-1,1-dioxothian-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(6-8)2-4-11(9,10)5-3-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAKBMVOURJPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2923268.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2923270.png)

![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)
![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)
![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)
![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)
![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)


![tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)

